4-Iodo-2-(trifluoromethyl)pyridin-3-amine
Overview
Description
4-Iodo-2-(trifluoromethyl)pyridin-3-amine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of an amino group at the 3-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nature of the substituent introduced.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives with modified functional groups.
Scientific Research Applications
4-Iodo-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridin-3-amine is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and molecular targets more effectively. The amino group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding interactions. These interactions contribute to the compound’s biological activity and its ability to modulate specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an iodine atom, leading to variations in chemical properties and biological activity.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
Uniqueness
4-Iodo-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both an iodine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-4(11)3(10)1-2-12-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSQHBWLLYUITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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